molecular formula C8H8BrN3 B1438969 3-Bromo-1-methyl-1H-indazol-4-amine CAS No. 1092351-47-7

3-Bromo-1-methyl-1H-indazol-4-amine

Cat. No.: B1438969
CAS No.: 1092351-47-7
M. Wt: 226.07 g/mol
InChI Key: KICKKRNPIPGMTR-UHFFFAOYSA-N
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Description

3-Bromo-1-methyl-1H-indazol-4-amine is a compound belonging to the indazole family, which is a class of nitrogen-containing heterocyclic compounds. Indazoles are known for their diverse biological activities and are used in various medicinal chemistry applications . The structure of this compound consists of a bicyclic ring system made up of a pyrazole ring fused to a benzene ring, with a bromine atom at the 3-position, a methyl group at the 1-position, and an amine group at the 4-position.

Chemical Reactions Analysis

3-Bromo-1-methyl-1H-indazol-4-amine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include organometallic reagents, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 3-Bromo-1-methyl-1H-indazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit kinases or other proteins involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Properties

IUPAC Name

3-bromo-1-methylindazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3/c1-12-6-4-2-3-5(10)7(6)8(9)11-12/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KICKKRNPIPGMTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC(=C2C(=N1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70653300
Record name 3-Bromo-1-methyl-1H-indazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092351-47-7
Record name 3-Bromo-1-methyl-1H-indazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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